molecular formula C6H13FO5 B1452464 (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol CAS No. 1241800-31-6

(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol

Cat. No.: B1452464
CAS No.: 1241800-31-6
M. Wt: 184.16 g/mol
InChI Key: ZEGLBRXQLUKRML-KCDKBNATSA-N
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Description

(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol is a chiral compound with multiple hydroxyl groups and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable hexane derivative that contains the necessary functional groups.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The addition of hydroxyl groups can be performed using various hydroxylation agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center is crucial. This can be achieved using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring the purity and yield of the product.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and control over reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of azides or thiols

Scientific Research Applications

(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.

    Materials Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, affecting their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol: can be compared with other hexane derivatives that have different substituents or stereochemistry, such as:

Uniqueness

    Fluorine Atom: The presence of the fluorine atom imparts unique properties such as increased lipophilicity and metabolic stability.

    Stereochemistry: The specific arrangement of chiral centers contributes to its distinct reactivity and interaction with biological targets.

Properties

IUPAC Name

(2R,3S,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGLBRXQLUKRML-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CO)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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